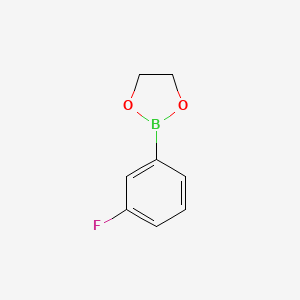

2-(3-Fluorophenyl)-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Fluorophenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C8H8BFO2 and its molecular weight is 165.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Role in Cross-Coupling Reactions

2-(3-Fluorophenyl)-1,3,2-dioxaborolane is primarily used as a key intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. Its dioxaborolane structure allows it to participate effectively in the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The presence of a fluorine atom enhances its nucleophilicity and solubility, making it suitable for various solvents and reaction conditions .

Comparison with Other Boron Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.97 | Different phenyl substitution |

| 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.94 | Variation in fluorine position |

| 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 0.88 | Contains a hydroxyl group |

This table illustrates the structural similarities and unique features of related compounds that highlight the distinct reactivity patterns of this compound.

Medicinal Chemistry

Drug Development Applications

In medicinal chemistry, this compound is utilized to develop new pharmaceutical compounds with enhanced biological activity. Its ability to form stable complexes with various electrophiles allows researchers to create diverse libraries of compounds that can be screened for therapeutic efficacy. The compound's fluorinated structure often leads to improved metabolic stability and bioavailability of drug candidates .

Case Study: Synthesis of Anticancer Agents

A notable application involves the synthesis of anticancer agents where the compound serves as a pivotal intermediate. In one study, researchers employed this compound in the synthesis of borylated derivatives that exhibited significant cytotoxicity against cancer cell lines. The incorporation of the fluorine atom was found to enhance the selectivity and potency of these compounds .

Material Science

Development of Advanced Materials

The unique chemical properties of this compound also make it valuable in material science. It is used in the formulation of advanced polymers and coatings that require enhanced durability and performance characteristics. The compound's ability to interact with various substrates allows for the development of materials with tailored properties for specific applications .

Case Study: Polymer Coatings

In a recent study on polymer coatings, researchers incorporated this compound into a polymer matrix to improve its mechanical strength and resistance to environmental degradation. The results indicated significant improvements in both durability and functionality compared to traditional coatings .

Fluorescent Probes

Applications in Biological Imaging

The distinctive structure of this compound enables its use as a fluorescent probe for biological imaging applications. Its fluorescence properties allow researchers to visualize cellular processes in real-time. This capability is particularly beneficial in studying dynamic biological systems and understanding disease mechanisms at the cellular level .

Propriétés

Numéro CAS |

718642-08-1 |

|---|---|

Formule moléculaire |

C8H8BFO2 |

Poids moléculaire |

165.96 g/mol |

Nom IUPAC |

2-(3-fluorophenyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C8H8BFO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2 |

Clé InChI |

AMROMNCFBJPUEB-UHFFFAOYSA-N |

SMILES canonique |

B1(OCCO1)C2=CC(=CC=C2)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.